![molecular formula C12H13FO3 B3377209 1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid CAS No. 1267007-11-3](/img/structure/B3377209.png)
1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid
Overview
Description
This compound is a carboxylic acid derivative with a cyclopropane ring. It has a fluoro and a methoxy substituent on the phenyl group . It is used in various research and development applications .
Molecular Structure Analysis
The molecular formula of this compound is C12H13FO3 . It contains a cyclopropane ring, which is a three-membered carbon ring. The ring is substituted with a carboxylic acid group and a fluoro-methoxy substituted benzyl group .Chemical Reactions Analysis
As a carboxylic acid derivative, this compound can undergo various reactions typical of this class of compounds. For example, it can react with bases to form salts, with alcohols to form esters, and with amines to form amides . The presence of the fluoro and methoxy substituents on the phenyl ring could also influence the reactivity of the compound .Physical And Chemical Properties Analysis
This compound has a molecular weight of 224.23 . It is a solid at room temperature . The exact physical and chemical properties (such as melting point, boiling point, solubility, etc.) would need to be determined experimentally.Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound could include exploring its potential applications in various fields such as medicinal chemistry, materials science, and synthetic chemistry. Further studies could also focus on understanding its reactivity and interactions with various biological targets .
properties
IUPAC Name |
1-[(5-fluoro-2-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c1-16-10-3-2-9(13)6-8(10)7-12(4-5-12)11(14)15/h2-3,6H,4-5,7H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POROHMOKGRIIJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CC2(CC2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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